molecular formula C12H18N2O B13012861 2-((3-Aminopiperidin-4-yl)methyl)phenol

2-((3-Aminopiperidin-4-yl)methyl)phenol

Cat. No.: B13012861
M. Wt: 206.28 g/mol
InChI Key: UMQFINIIDMRAMK-UHFFFAOYSA-N
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Description

2-((3-Aminopiperidin-4-yl)methyl)phenol is an organic compound that features a phenol group attached to a piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopiperidin-4-yl)methyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. One common method is the reaction of 4-chloromethylphenol with 3-aminopiperidine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopiperidin-4-yl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-((3-Aminopiperidin-4-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Aminopiperidin-4-yl)methyl)phenol is unique due to its combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(3-aminopiperidin-4-yl)methyl]phenol

InChI

InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2

InChI Key

UMQFINIIDMRAMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CC2=CC=CC=C2O)N

Origin of Product

United States

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